molecular formula C23H25ClFN5O3 B1684515 Sapitinib CAS No. 848942-61-0

Sapitinib

Cat. No. B1684515
M. Wt: 473.9 g/mol
InChI Key: DFJSJLGUIXFDJP-UHFFFAOYSA-N
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Description

Sapitinib, also known as AZD8931, is an investigational small molecule drug . It has been used in trials studying the treatment and basic science of Neoplasms, Breast Cancer, Breast Neoplasms, Metastatic Cancer, and Metastatic Breast Cancer . It binds to and inhibits the ERBB family members EGFR, ERBB2 (HER2), and ERBB3, which may lead to decreased tumor cell proliferation and increased apoptosis .


Synthesis Analysis

In an in vitro metabolic study, the generation of reactive intermediates from Sapitinib was tested using human liver microsomes . The hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety . Six in vitro phase I metabolites were characterized in addition to three reactive intermediates .


Molecular Structure Analysis

The molecular structure of Sapitinib was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The chemical formula of Sapitinib is C23H25ClFN5O3 .


Chemical Reactions Analysis

The identification of Sapitinib metabolites revealed that the hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety . Two probable Sapitinib-bioactivation pathways were suggested .


Physical And Chemical Properties Analysis

Sapitinib has a molecular weight of 473.93 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 632.8±55.0 °C at 760 mmHg, and vapour pressure of 0.0±1.9 mmHg at 25°C .

Scientific Research Applications

Bioactivation Pathways and Metabolism

Sapitinib has been characterized for its metabolic pathways, revealing insights into its bioactivation mechanisms. A study by (Attwa & Kadi, 2019) explored the generation of reactive intermediates of Sapitinib using human liver microsomes. This research identified major in vitro metabolic pathways occurring at the piperidine moiety, highlighting the drug's potential for producing bioactive metabolites. The study's findings contribute to understanding Sapitinib's pharmacokinetics and its interactions within biological systems.

Antiangiogenic Applications in Cancer Treatment

Research has demonstrated Sapitinib's potential in cancer therapy, particularly through its antiangiogenic properties. A notable study by (Argyros et al., 2017) focused on breast cancer. The study designed a novel sunitinib analogue, SAP, showing that it retained antiangiogenic and cytotoxic properties with favorable pharmacological profiles for cancer treatment. This underscores Sapitinib's relevance in developing targeted therapies for cancer, emphasizing its ability to impair tumor vascularization and promote tumor regression.

Reversal of Drug Resistance in Cancer

Sapitinib has also been investigated for its role in overcoming multidrug resistance (MDR) in cancer cells. Research by (Gao et al., 2020) showed that Sapitinib significantly reversed the resistance of colon cancer cells to chemotherapeutic agents by inhibiting the function of the ATP-binding cassette (ABC) transporter ABCB1. This finding is crucial for enhancing the efficacy of existing chemotherapy agents in resistant cancer types, offering a potential strategy to improve treatment outcomes for patients with refractory cancers.

Pharmacokinetic Studies

Further elucidating Sapitinib's pharmacokinetic profile, (Attwa et al., 2023) developed a sensitive and specific LC-MS/MS analytical method for quantifying Sapitinib in human liver microsomes. This method facilitates the assessment of the drug's metabolic stability, providing essential data for optimizing dosing regimens and understanding the drug's behavior in the human body.

properties

IUPAC Name

2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSJLGUIXFDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233942
Record name Sapitinib
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Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sapitinib

CAS RN

848942-61-0
Record name Sapitinib
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Record name Sapitinib [INN]
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Record name Sapitinib
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Record name Sapitinib
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Record name 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide
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Record name 4-[[4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide
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Record name SAPITINIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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